molecular formula C14H10ClN3O2 B14979277 6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B14979277
M. Wt: 287.70 g/mol
InChI Key: SMAMPWWQWCVNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyphenyl group at the N-position, and a carboxamide group at the 2nd position of the imidazo[1,2-a]pyridine scaffold.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antituberculosis activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H10ClN3O2/c15-9-4-5-13-17-12(8-18(13)7-9)14(20)16-10-2-1-3-11(19)6-10/h1-8,19H,(H,16,20)

InChI Key

SMAMPWWQWCVNSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.